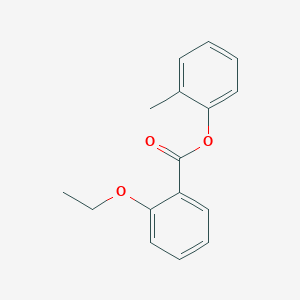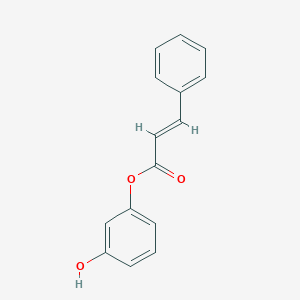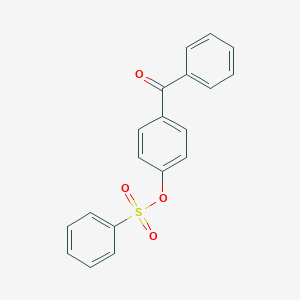
4-Benzoylphenyl benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzoylphenyl benzenesulfonate, also known as BPB, is a chemical compound that has been widely used in scientific research due to its unique properties. BPB is a white crystalline powder that is sparingly soluble in water and organic solvents. The compound has been used in various scientific applications, including as a fluorescent probe for protein labeling, a photosensitizer for photodynamic therapy, and a molecular tool for studying ion channels and transporters.
Scientific Research Applications
4-Benzoylphenyl benzenesulfonate has been widely used in scientific research due to its unique properties. One of the most common applications of 4-Benzoylphenyl benzenesulfonate is as a fluorescent probe for protein labeling. 4-Benzoylphenyl benzenesulfonate can be conjugated to proteins through a sulfonamide linkage, which allows for the visualization of the labeled proteins using fluorescence microscopy. 4-Benzoylphenyl benzenesulfonate has also been used as a photosensitizer for photodynamic therapy. In this application, 4-Benzoylphenyl benzenesulfonate is activated by light to produce singlet oxygen, which can kill cancer cells. Additionally, 4-Benzoylphenyl benzenesulfonate has been used as a molecular tool for studying ion channels and transporters. 4-Benzoylphenyl benzenesulfonate can be used to measure the activity of ion channels and transporters by monitoring changes in fluorescence intensity.
Mechanism of Action
The mechanism of action of 4-Benzoylphenyl benzenesulfonate is not well understood. However, it is believed that 4-Benzoylphenyl benzenesulfonate acts as a photosensitizer by absorbing light energy and transferring it to molecular oxygen to produce singlet oxygen. Singlet oxygen is a highly reactive species that can damage cellular components, leading to cell death. In addition, 4-Benzoylphenyl benzenesulfonate may also interact with ion channels and transporters, although the exact mechanism of this interaction is not known.
Biochemical and Physiological Effects:
4-Benzoylphenyl benzenesulfonate has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 4-Benzoylphenyl benzenesulfonate can induce apoptosis, or programmed cell death, in cancer cells. 4-Benzoylphenyl benzenesulfonate has also been shown to inhibit the activity of certain ion channels and transporters, such as the cystic fibrosis transmembrane conductance regulator (CFTR) and the Na+/K+-ATPase. In vivo studies have shown that 4-Benzoylphenyl benzenesulfonate can reduce tumor growth in mice when used as a photosensitizer for photodynamic therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-Benzoylphenyl benzenesulfonate is its versatility. 4-Benzoylphenyl benzenesulfonate can be used as a fluorescent probe, a photosensitizer, and a molecular tool for studying ion channels and transporters. Additionally, 4-Benzoylphenyl benzenesulfonate is relatively easy to synthesize and purify, making it a cost-effective option for scientific research. However, there are also some limitations to using 4-Benzoylphenyl benzenesulfonate. One limitation is its low solubility in water and organic solvents, which can make it difficult to work with in certain applications. Additionally, the mechanism of action of 4-Benzoylphenyl benzenesulfonate is not well understood, which can limit its use in some research areas.
Future Directions
There are several future directions for research on 4-Benzoylphenyl benzenesulfonate. One area of research could focus on improving the solubility of 4-Benzoylphenyl benzenesulfonate in water and organic solvents to make it more versatile for use in different applications. Another area of research could focus on elucidating the mechanism of action of 4-Benzoylphenyl benzenesulfonate, which could lead to the development of new therapeutic applications. Additionally, further research could be done to explore the potential of 4-Benzoylphenyl benzenesulfonate as a tool for studying ion channels and transporters in more detail.
Synthesis Methods
4-Benzoylphenyl benzenesulfonate can be synthesized using a two-step process. The first step involves the reaction of 4-bromobenzophenone with sodium benzenesulfinate in the presence of a base such as potassium carbonate. The reaction produces 4-(phenylsulfonyl)benzophenone, which is then reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The final product, 4-Benzoylphenyl benzenesulfonate, is obtained after purification by recrystallization.
properties
Molecular Formula |
C19H14O4S |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(4-benzoylphenyl) benzenesulfonate |
InChI |
InChI=1S/C19H14O4S/c20-19(15-7-3-1-4-8-15)16-11-13-17(14-12-16)23-24(21,22)18-9-5-2-6-10-18/h1-14H |
InChI Key |
NDLYTFOGIJWYFM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




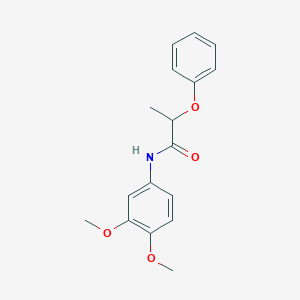



![N-[4-(diethylamino)-2-methylphenyl]-2-phenoxypropanamide](/img/structure/B290488.png)
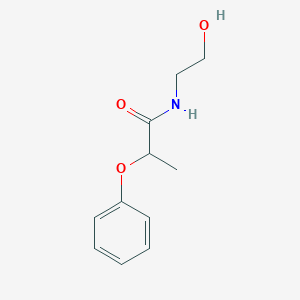
![N-{2-methyl-5-[(4-phenylbutanoyl)amino]phenyl}-4-phenylbutanamide](/img/structure/B290492.png)
![N-[4-(diethylamino)phenyl]-4-phenylbutanamide](/img/structure/B290493.png)

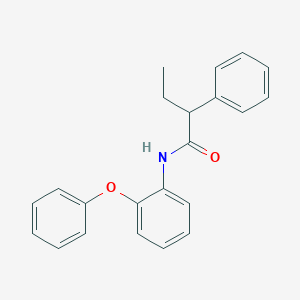
![N-{2-methyl-5-[(2-phenylbutanoyl)amino]phenyl}-2-phenylbutanamide](/img/structure/B290499.png)
